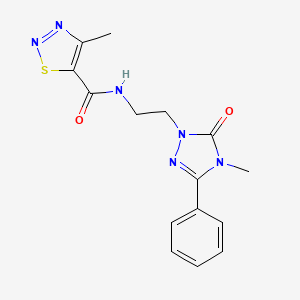
4-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may possess significant pharmacological properties, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for the compound is C19H20N4O2 with a molecular weight of 336.4 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1203032-00-1 |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against different bacterial strains. Compounds similar to 4-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.250 | E. faecalis |
| 4-Methyl Triazole | 0.046 | MRSA |
Anticancer Activity
The potential anticancer properties of triazole derivatives have also been explored. Studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptosis-related proteins .
Case Study:
In a recent study on triazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. Modifications at specific positions on the triazole or thiadiazole rings can significantly enhance their antimicrobial and anticancer activities.
Key Findings:
- Substituents : Electron-donating groups on the phenyl ring enhance activity.
- Chain Length : The length of alkyl chains attached to nitrogen atoms influences potency; longer chains may reduce efficacy.
- Hybridization : Compounds combining triazole with other pharmacophores often display synergistic effects.
特性
IUPAC Name |
4-methyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-10-12(24-19-17-10)14(22)16-8-9-21-15(23)20(2)13(18-21)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVZEQSSLYJXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














